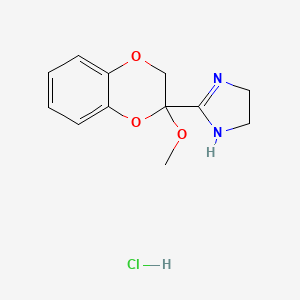

2-(3-methoxy-2H-1,4-benzodioxin-3-yl)-4,5-dihydro-1H-imidazole;hydrochloride

概要

準備方法

合成経路と反応条件

RX 821002 塩酸塩の合成は、市販の前駆体から始まり、いくつかのステップを伴います。主なステップには、ベンゾジオキサン環系の形成と、それに続くイミダゾリン部分の導入が含まれます。 反応条件は通常、有機溶媒、触媒、および制御された温度の使用を含み、高収率と純度を確保します .

工業生産方法

RX 821002 塩酸塩の工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスは、効率、コスト効率、環境への配慮のために最適化されています。 これには、大規模反応器、連続フロープロセス、および高度な精製技術の使用が含まれ、目的の製品品質を実現します .

化学反応の分析

反応の種類

RX 821002 塩酸塩は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて対応する酸化物を形成することができます。

還元: 還元反応は、イミダゾリン環を修飾するために実行できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化アルミニウムリチウムと水素化ホウ素ナトリウムなどの還元剤が使用されます。

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はベンゾジオキサン環の酸化物を生成する可能性がありますが、還元は修飾されたイミダゾリン誘導体に導く可能性があります .

科学研究への応用

RX 821002 塩酸塩は、次のような幅広い科学研究への応用を持っています。

化学: アルファ-2 アドレナリン受容体の研究における参照化合物として使用されます。

生物学: 神経伝達物質系と受容体の薬理学に関する研究に使用されます。

医学: アルファ-2 アドレナリン受容体を含む状態における潜在的な治療効果について調査されています。

科学的研究の応用

RX 821002 hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a reference compound in the study of alpha-2 adrenergic receptors.

Biology: Employed in research on neurotransmitter systems and receptor pharmacology.

Medicine: Investigated for its potential therapeutic effects in conditions involving alpha-2 adrenergic receptors.

Industry: Utilized in the development of new pharmacological agents and as a standard in quality control processes

作用機序

RX 821002 塩酸塩は、アルファ-2 アドレナリン受容体、特にアルファ-2D サブタイプに選択的に結合し、拮抗することによって効果を発揮します。このブロッキングは、内因性カテコールアミンの通常の作用を阻害し、さまざまな生理学的効果をもたらします。 分子標的はアルファ-2 アドレナリン受容体であり、関連する経路はアデニル酸シクラーゼの阻害と環状アデノシン一リン酸レベルの調節に関連しています .

類似の化合物との比較

類似の化合物

- イダゾキサン塩酸塩

- エファロキサン塩酸塩

- ヨヒンビン塩酸塩

- プロプラノロール塩酸塩

独自性

RX 821002 塩酸塩は、アルファ-2A サブタイプよりもアルファ-2D アドレナリン受容体サブタイプに対する高い選択性によって特徴付けられます。 この選択性により、薬理学的研究におけるさまざまなアルファ-2 アドレナリン受容体サブタイプを区別するための貴重なツールとなっています .

類似化合物との比較

Similar Compounds

- Idazoxan hydrochloride

- Efaroxan hydrochloride

- Yohimbine hydrochloride

- Propranolol hydrochloride

Uniqueness

RX 821002 hydrochloride is unique due to its high selectivity for the alpha-2D adrenergic receptor subtype over the alpha-2A subtype. This selectivity makes it a valuable tool for distinguishing between different alpha-2 adrenergic receptor subtypes in pharmacological studies .

生物活性

Chemical Structure and Properties

The compound features a complex structure that includes a benzodioxin moiety and an imidazole ring. Its molecular formula is CHNO·HCl, with a molecular weight of approximately 270.7 g/mol. The presence of both methoxy and dioxin groups suggests potential interactions with biological targets.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. The benzodioxin moiety is known for its ability to scavenge free radicals, which can mitigate oxidative stress in biological systems. A study highlighted the antioxidant capacity of related benzodioxin derivatives, suggesting that this compound may also possess similar properties .

Hepatoprotective Effects

A notable area of investigation is the hepatoprotective activity of this compound. In vitro studies have shown that derivatives of benzodioxin can protect liver cells from damage induced by toxins. The mechanism is believed to involve the modulation of oxidative stress pathways and enhancement of cellular defense mechanisms .

Antimicrobial Activity

Preliminary studies have suggested that 2-(3-methoxy-2H-1,4-benzodioxin-3-yl)-4,5-dihydro-1H-imidazole; hydrochloride exhibits antimicrobial properties against various pathogens. The imidazole ring is often associated with antifungal and antibacterial activities, which may contribute to the overall efficacy of this compound in combating microbial infections.

Anticancer Potential

The anticancer potential of benzodioxin derivatives has been explored in several studies. Compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. This raises the possibility that 2-(3-methoxy-2H-1,4-benzodioxin-3-yl)-4,5-dihydro-1H-imidazole; hydrochloride could also exhibit similar anticancer properties .

Data Table: Biological Activities Summary

Case Study 1: Hepatoprotective Activity

In a controlled study examining the hepatoprotective effects of benzodioxin derivatives, researchers administered varying doses to liver cell cultures exposed to acetaminophen-induced toxicity. Results indicated a dose-dependent reduction in cell death and oxidative stress markers, supporting the hypothesis that this compound can enhance liver cell viability under stress conditions.

Case Study 2: Antimicrobial Efficacy

A series of in vitro tests evaluated the antimicrobial efficacy of 2-(3-methoxy-2H-1,4-benzodioxin-3-yl)-4,5-dihydro-1H-imidazole; hydrochloride against Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones compared to control groups, indicating strong antimicrobial activity.

特性

IUPAC Name |

2-(3-methoxy-2H-1,4-benzodioxin-3-yl)-4,5-dihydro-1H-imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3.ClH/c1-15-12(11-13-6-7-14-11)8-16-9-4-2-3-5-10(9)17-12;/h2-5H,6-8H2,1H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMPOOMVZVWKSAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(COC2=CC=CC=C2O1)C3=NCCN3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00474702 | |

| Record name | 2-(3-Methoxy-2h-1,4-benzodioxin-3-yl)-4,5-dihydro-1h-imidazole,hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109544-45-8 | |

| Record name | 2-(3-Methoxy-2h-1,4-benzodioxin-3-yl)-4,5-dihydro-1h-imidazole,hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-(2-Methoxy-1,4-benzodioxanyl)]imidazoline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。